molecular formula C12H8ClN3O3 B5648434 2-chloro-4-nitro-N-4-pyridinylbenzamide

2-chloro-4-nitro-N-4-pyridinylbenzamide

Cat. No. B5648434
M. Wt: 277.66 g/mol
InChI Key: AKIWNJPXDHCKDF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 2-chloro-4-nitro-N-4-pyridinylbenzamide involves multiple steps, including halogenation, coupling reactions, and nucleophilic reactions. A study reported a high-yield synthetic method for a related compound, emphasizing the efficiency of the process (Zhang et al., 2019).

Molecular Structure Analysis

Molecular structure studies on similar compounds have been conducted using X-ray diffraction and spectroscopic methods, providing detailed information about molecular conformation and interactions. For instance, the structural analysis of 4-nitropyridine-N-oxide, which shares some structural motifs with 2-chloro-4-nitro-N-4-pyridinylbenzamide, reveals specific bond lengths and angles crucial for understanding the compound's geometric configuration (Chiang & Song, 1983).

Chemical Reactions and Properties

The photoreaction studies of related halogenated N-pyridinylbenzamides indicate complex mechanisms involving radical intermediates and intramolecular cyclization. These findings shed light on the chemical reactivity and potential applications of 2-chloro-4-nitro-N-4-pyridinylbenzamide in photopharmaceutical sciences (Park et al., 2001).

Physical Properties Analysis

The study of related compounds has shown that molecular structures significantly influence physical properties like solubility, thermal stability, and hydrophobicity. For example, compounds with pyridine rings, pyrrolidine groups, and ether linkages exhibit good solubility in organic solvents and high thermal stability (Huang et al., 2017).

Chemical Properties Analysis

The chemical properties, such as reactivity and bonding characteristics, are closely related to the compound's molecular structure. Studies involving similar nitro-substituted pyridine derivatives have explored their vibrational and electronic properties, providing insights into their chemical behavior and potential applications (Michalski et al., 2013).

properties

IUPAC Name

2-chloro-4-nitro-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O3/c13-11-7-9(16(18)19)1-2-10(11)12(17)15-8-3-5-14-6-4-8/h1-7H,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIWNJPXDHCKDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670488
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-chloro-4-nitro-N-pyridin-4-ylbenzamide

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